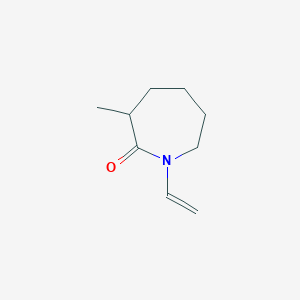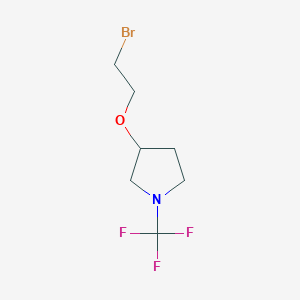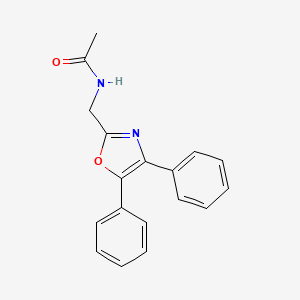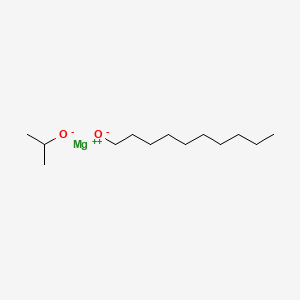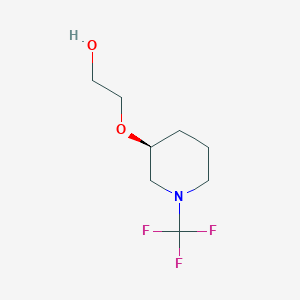
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an ethanol moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Ether Formation: The final step involves the formation of the ether linkage between the piperidine ring and the ethanol moiety. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form different hydrogenated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of substituted piperidine derivatives.
科学研究应用
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with various receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid
- (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)propane
Uniqueness
(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol is unique due to its specific combination of a trifluoromethyl group, piperidine ring, and ethanol moiety. This combination imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.
属性
分子式 |
C8H14F3NO2 |
|---|---|
分子量 |
213.20 g/mol |
IUPAC 名称 |
2-[(3S)-1-(trifluoromethyl)piperidin-3-yl]oxyethanol |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)12-3-1-2-7(6-12)14-5-4-13/h7,13H,1-6H2/t7-/m0/s1 |
InChI 键 |
XGVBRDXZLXXICF-ZETCQYMHSA-N |
手性 SMILES |
C1C[C@@H](CN(C1)C(F)(F)F)OCCO |
规范 SMILES |
C1CC(CN(C1)C(F)(F)F)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


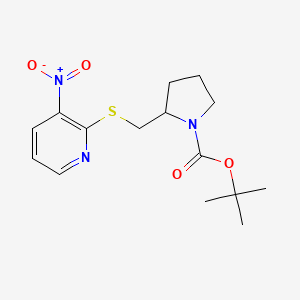
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
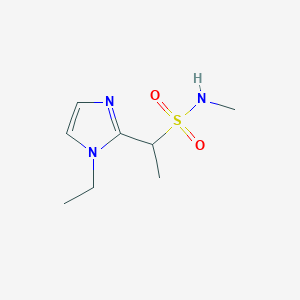
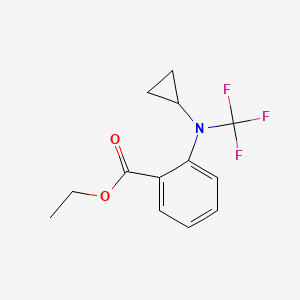
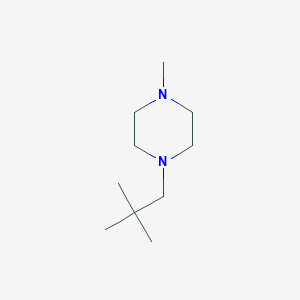
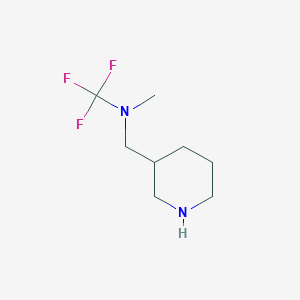
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
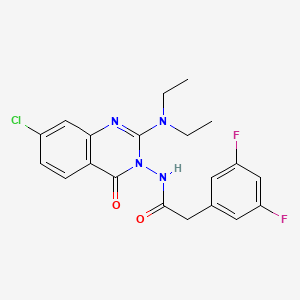
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
